molecular formula C13H26N2O4S B13494411 tert-Butyl (S)-3-(N-(tert-butyl)sulfamoyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(N-(tert-butyl)sulfamoyl)pyrrolidine-1-carboxylate

Cat. No.: B13494411
M. Wt: 306.42 g/mol
InChI Key: AVVZCKQKEQLPML-JTQLQIEISA-N
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Description

tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrrolidine intermediate with a sulfamoylating agent under suitable conditions.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or other tert-butylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions could target the pyrrolidine ring or the sulfamoyl group.

    Substitution: Substitution reactions may occur at the tert-butyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound could be used to study the effects of sulfamoyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes or receptors.

Medicine

In medicine, compounds containing pyrrolidine rings and sulfamoyl groups are often explored for their potential therapeutic properties. This compound might be investigated for its activity against certain diseases or conditions.

Industry

In industrial applications, tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups. The presence of both a tert-butyl group and a sulfamoyl group on the pyrrolidine ring may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H26N2O4S

Molecular Weight

306.42 g/mol

IUPAC Name

tert-butyl (3S)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H26N2O4S/c1-12(2,3)14-20(17,18)10-7-8-15(9-10)11(16)19-13(4,5)6/h10,14H,7-9H2,1-6H3/t10-/m0/s1

InChI Key

AVVZCKQKEQLPML-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)NS(=O)(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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